N(2),N(5)-dibenzoyl-L-ornithine
Description
N(2),N(5)-Dibenzoyl-L-ornithine is a chemically modified derivative of the amino acid L-ornithine, featuring benzoyl groups at both the N(2) (α-amino) and N(5) (δ-amino) positions. This structural modification distinguishes it from naturally occurring ornithine, which participates in critical metabolic pathways such as the urea cycle and polyamine biosynthesis.
Properties
IUPAC Name |
(2S)-2,5-dibenzamidopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17(14-8-3-1-4-9-14)20-13-7-12-16(19(24)25)21-18(23)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,20,22)(H,21,23)(H,24,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRBNFOLBJWRAO-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964240 | |
| Record name | N~2~,N~5~-Bis[hydroxy(phenyl)methylidene]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-46-5 | |
| Record name | N2,N5-Dibenzoyl-L-ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~,N~5~-Bis[hydroxy(phenyl)methylidene]ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2,N5-DIBENZOYL-L-ORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59MHZ6HT3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Schotten-Baumann Reaction
The Schotten-Baumann reaction represents the most traditional method for synthesizing N(2),N(5)-dibenzoyl-L-ornithine. This two-phase system employs aqueous sodium hydroxide and an organic solvent (e.g., dichloromethane) to facilitate the acylation of L-ornithine with benzoyl chloride. The reaction proceeds via nucleophilic attack by the amino groups on the electrophilic carbonyl carbon of benzoyl chloride, yielding the dibenzoylated product.
Procedure :
- Dissolve L-ornithine (1 equiv) in 10% aqueous NaOH.
- Add benzoyl chloride (2.2 equiv) dropwise under vigorous stirring at 0–5°C.
- Maintain pH > 10 using additional NaOH to ensure deprotonation of both amino groups.
- Extract the product into dichloromethane, dry over anhydrous Na$$2$$SO$$4$$, and concentrate under reduced pressure.
Key Considerations :
- Temperature Control : Excess heat promotes hydrolysis of benzoyl chloride to benzoic acid, reducing yield.
- Stoichiometry : A slight excess of benzoyl chloride ensures complete acylation of both amines.
- Stereochemical Integrity : The L-configuration of ornithine remains preserved due to the reaction’s mild conditions.
Stepwise Protection-Deprotection Strategy
For laboratories requiring selective modification of individual amino groups, a stepwise approach using temporary protecting groups is employed. This method minimizes undesired side reactions and enhances purity.
Procedure :
- Protection of α-Amino Group :
- React L-ornithine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in tetrahydrofuran (THF) to protect the α-amino group.
- Isolate Fmoc-L-ornithine via precipitation.
- Acylation of δ-Amino Group :
- Treat Fmoc-L-ornithine with benzoyl chloride in the presence of $$ N,N $$-diisopropylethylamine (DIPEA).
- Deprotection of α-Amino Group :
- Remove the Fmoc group using piperidine in dimethylformamide (DMF).
- Acylation of α-Amino Group :
- Repeat benzoylation under Schotten-Baumann conditions.
Advantages :
- Enables isolation of intermediates for quality control.
- Ideal for small-scale syntheses requiring high enantiomeric purity.
Modern Catalytic and Solid-Phase Methods
Enzyme-Mediated Acylation
Biocatalytic methods using lipases or acyltransferases have gained traction for their regioselectivity and eco-friendly profiles. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the benzoylation of L-ornithine in organic solvents.
Optimized Conditions :
- Solvent : Tert-butyl alcohol (log P = 0.35).
- Acyl Donor : Vinyl benzoate (2.5 equiv).
- Temperature : 45°C, 48 hours.
- Yield : 68–72%.
Mechanistic Insight :
The enzyme’s active site accommodates the δ-amino group preferentially due to steric hindrance at the α-position, enabling sequential acylation without external protecting groups.
Solid-Phase Peptide Synthesis (SPPS)
SPPS adapts well to this compound production by anchoring the carboxylate group to a resin, simplifying purification.
Protocol :
- Resin Loading :
- Attach Fmoc-L-ornithine-Wang resin via ester linkage.
- Deprotection and Acylation :
- Remove Fmoc with 20% piperidine in DMF.
- Couple benzoyl chloride using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as an activating agent.
- Cleavage :
- Release the product using trifluoroacetic acid (TFA)/H$$_2$$O (95:5).
Benefits :
- Automated systems enable high-throughput synthesis.
- Reduces solubility challenges associated with free ornithine.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 60–65 | 85–90 | Scalability, low cost | Moderate regioselectivity |
| Stepwise Protection | 75–80 | >95 | High enantiomeric excess | Multi-step, time-intensive |
| Enzymatic | 68–72 | 88–92 | Eco-friendly, mild conditions | Enzyme cost, longer reaction times |
| SPPS | 70–75 | >98 | Automation-compatible, high purity | Requires specialized equipment |
Industrial-Scale Production Challenges
Scaling this compound synthesis introduces hurdles such as:
- Solvent Recovery : Dichloromethane from Schotten-Baumann reactions necessitates energy-intensive distillation.
- Waste Management : Enzymatic methods generate aqueous waste streams requiring biodegradation.
- Regulatory Compliance : Residual palladium (from coupling agents) must remain below 10 ppm in pharmaceutical-grade batches.
Chemical Reactions Analysis
Types of Reactions
N(2),N(5)-dibenzoyl-L-ornithine can undergo various chemical reactions, including:
Oxidation: The benzoyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the benzoyl groups, yielding L-ornithine.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: L-ornithine.
Substitution: N(2),N(5)-diacyl-L-ornithine derivatives.
Scientific Research Applications
Enzyme Inhibition Studies
N(2),N(5)-dibenzoyl-L-ornithine has been investigated for its potential as an inhibitor of various enzymes involved in amino acid metabolism. Notably, it has shown promise in inhibiting ornithine decarboxylase , an enzyme critical in polyamine biosynthesis, which is linked to cell growth and differentiation .
Case Study : A study demonstrated that derivatives of ornithine, including this compound, could inhibit ornithine decarboxylase activity, suggesting potential applications in cancer treatment where polyamine metabolism is dysregulated .
Chemical Probes in Biological Research
The compound serves as a valuable chemical probe for studying cellular processes related to L-ornithine metabolism. Its structural similarity to L-ornithine allows it to act as a substrate analog, providing insights into enzyme mechanisms.
Data Table: Enzyme Interaction Studies
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Ornithine Decarboxylase | Competitive Inhibition | |
| Arginase | Potential Inhibition | |
| Protein Arginine Deiminase | Selective Inhibition |
Pharmaceutical Development
Due to its ability to modulate enzyme activity, this compound is being explored for its therapeutic potential in treating diseases associated with abnormal amino acid metabolism, such as cancer and metabolic disorders .
Case Study : Research has indicated that compounds structurally related to this compound can be used as leads for developing new drugs targeting pathways involved in cancer cell proliferation .
Supramolecular Chemistry
Recent studies have highlighted the supramolecular interactions facilitated by this compound. These interactions are crucial for understanding how this compound can stabilize biological structures and influence biochemical pathways.
Findings : The incorporation of aromatic systems into the ornithine core enhances stacking interactions vital for biological processes. This property has implications for drug design and development .
Mechanism of Action
The mechanism of action of N(2),N(5)-dibenzoyl-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups may enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Ornithine Derivatives
N(2),N(5)-Diacetyl-L-Ornithine (Bisorcic)
- Structure : Acetyl groups replace benzoyl groups at N(2) and N(5) positions.
- Molecular Formula : C₉H₁₆N₂O₄ (vs. C₁₉H₂₀N₂O₄ for dibenzoyl-L-ornithine).
- Key Differences :
Cl-Amidine and o-Cl-Amidine
- Structure: N(α)-benzoyl and N(5)-(2-chloro-1-iminoethyl) modifications.
- Key Differences: The chloroiminoethyl group in Cl-amidine confers irreversible inhibition of protein arginine deiminases (PADs), enzymes linked to autoimmune diseases like rheumatoid arthritis. Potency: Second-generation derivatives like o-Cl-amidine (with an ortho-carboxyl group) exhibit 65-fold higher potency and 25-fold selectivity for PAD isoforms compared to earlier inhibitors . Application: Demonstrated efficacy in reducing synovial citrullination and arthritis severity in murine models .
N5-Hydroxy-L-Ornithine
- Structure : Hydroxyl group at N(5).
- Molecular Formula : C₅H₁₂N₂O₃.
- Biological Role: Acts as an intermediate in hydroxamate siderophore biosynthesis, critical for microbial iron acquisition .
N~5~-D-Lysyl-L-Ornithine
- Structure : Lysine conjugated to the N(5) position of ornithine.
- Molecular Formula : C₁₁H₂₄N₄O₃.
- Key Differences: The lysyl moiety introduces a peptide bond, altering substrate recognition by aminotransferases or decarboxylases. Biological Role: May serve as a modified substrate for ornithine transaminase (EC 2.6.1.13), which exhibits a Km of 4.0 mM for ornithine in hepatic tissues .
Physicochemical and Functional Comparison Table
Research Findings and Implications
- Enzyme Inhibition: The benzoyl groups in this compound may enhance binding to hydrophobic enzyme pockets, analogous to Cl-amidine’s interaction with PADs. However, its lack of an electrophilic warhead (e.g., chloroiminoethyl) likely prevents irreversible inhibition .
- Metabolic Pathways : Unlike N5-hydroxy-L-ornithine, the dibenzoyl derivative is unlikely to participate in metal ion chelation, suggesting divergent roles in microbial or mammalian systems .
- Therapeutic Potential: While bisorcic and Cl-amidine derivatives show validated biological roles, the dibenzoyl variant requires empirical testing to elucidate its pharmacokinetic and pharmacodynamic properties .
Q & A
Q. What statistical methods are critical for analyzing dose-response data in dibenzoyl-L-ornithine inhibition studies?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using non-linear regression (GraphPad Prism). Report IC50 values with 95% confidence intervals. For non-sigmoidal curves, apply Akaike’s information criterion (AIC) to compare models. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .
Q. How should researchers document experimental protocols to ensure reproducibility?
- Methodological Answer : Follow Beilstein Journal guidelines: (1) Describe synthesis steps in triplicate, including reaction times, temperatures, and yields. (2) Publish raw NMR/MS spectra in supplementary materials. (3) For enzyme assays, specify buffer composition (e.g., 50 mM Tris-HCl, pH 8.0) and pre-incubation times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
